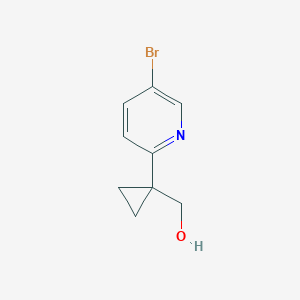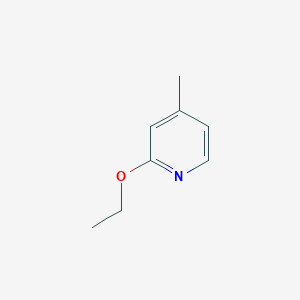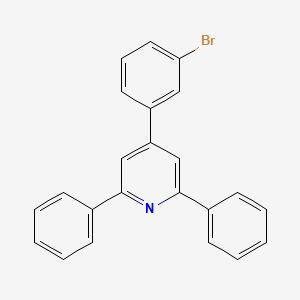
6-Fluoro-2,3-dihydro-1H-inden-5-ol
Descripción general
Descripción
6-Fluoro-2,3-dihydro-1H-inden-5-ol is an organic compound characterized by a fluorine atom attached to the indane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-5-ol typically involves the fluorination of 2,3-dihydro-1H-inden-5-ol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to ensure complete fluorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the fluorination process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the formation of 6-fluoro-2,3-dihydro-1H-indene. Typical reducing agents are lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: 6-Fluoro-2,3-dihydro-1H-inden-5-one.
Reduction: 6-Fluoro-2,3-dihydro-1H-indene.
Substitution: Various substituted indanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 6-Fluoro-2,3-dihydro-1H-inden-5-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates, making this compound a valuable intermediate in drug discovery.
Industry: The compound is also investigated for its use in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atom.
Mecanismo De Acción
The mechanism by which 6-Fluoro-2,3-dihydro-1H-inden-5-ol exerts its effects depends on its application. In drug design, the fluorine atom can enhance binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions. This can lead to increased potency and selectivity of the drug.
Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the derivative of this compound being studied. Generally, the presence of fluorine can influence the compound’s interaction with enzymes, receptors, and other biomolecules, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-inden-5-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-2,3-dihydro-1H-inden-5-ol: Similar structure but with chlorine instead of fluorine, leading to variations in reactivity and applications.
6-Bromo-2,3-dihydro-1H-inden-5-ol: Bromine substitution offers different electronic and steric effects compared to fluorine.
Uniqueness: The presence of the fluorine atom in 6-Fluoro-2,3-dihydro-1H-inden-5-ol imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it distinct from its halogenated counterparts and valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRPFPRKAMQQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI)](/img/structure/B3331425.png)











